molecular formula C15H9Br3O4 B12787771 1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one CAS No. 82846-39-7

1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12787771
CAS No.: 82846-39-7
M. Wt: 492.9 g/mol
InChI Key: SIHMNQQYZIEFAH-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple bromine atoms and hydroxyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenolic compounds.

    Bromination: The phenolic compounds undergo bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Condensation Reaction: The brominated phenols are then subjected to a condensation reaction with an appropriate aldehyde or ketone under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

    Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Compounds with methoxy, thiol, or other substituted groups.

Scientific Research Applications

1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and hydroxyl groups enable it to form strong interactions with these targets, potentially inhibiting or modulating their activity. Specific pathways involved may include oxidative stress response, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one: Lacks bromine atoms, resulting in different reactivity and biological activity.

    1-(5-Chloro-2,4-dihydroxyphenyl)-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-en-1-one: Contains chlorine atoms instead of bromine, leading to variations in chemical properties and applications.

Uniqueness

1-(5-Bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one is unique due to its multiple bromine atoms, which enhance its reactivity and potential for diverse applications. The presence of both hydroxyl and bromine groups allows for a wide range of chemical modifications and interactions with biological targets.

Properties

CAS No.

82846-39-7

Molecular Formula

C15H9Br3O4

Molecular Weight

492.9 g/mol

IUPAC Name

1-(5-bromo-2,4-dihydroxyphenyl)-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H9Br3O4/c16-8-3-7(15(22)11(18)4-8)1-2-12(19)9-5-10(17)14(21)6-13(9)20/h1-6,20-22H

InChI Key

SIHMNQQYZIEFAH-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)C2=CC(=C(C=C2O)O)Br)O)Br)Br

Origin of Product

United States

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